molecular formula C16H23N3O5 B2439802 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea CAS No. 877641-33-3

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea

Cat. No.: B2439802
CAS No.: 877641-33-3
M. Wt: 337.376
InChI Key: ZMOJJOYKOHHODP-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. The compound features a complex structure incorporating a pyrrolidinone ring and dimethoxyphenyl moiety, which are common pharmacophores in active pharmaceutical ingredients. Urea-based compounds are considered privileged scaffolds in medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in drug candidates . This specific molecular architecture, particularly the 3,4-dimethoxyphenyl group, is found in compounds active in various neurological and cardiovascular assays, suggesting potential research applications in these fields. The physicochemical properties imparted by the urea moiety can be strategically utilized to fine-tune key drug-like properties of new chemical entities, such as solubility and membrane permeability . Researchers can leverage this compound as a key intermediate or building block for the development of novel therapeutic agents. As a urea derivative, it represents a valuable chemical tool for probing protein-ligand interactions and structure-activity relationships (SAR). This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-22-7-6-17-16(21)18-11-8-15(20)19(10-11)12-4-5-13(23-2)14(9-12)24-3/h4-5,9,11H,6-8,10H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJJOYKOHHODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidinone Ring Formation

The pyrrolidin-5-one ring is synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. Patent EP2397462A2 outlines a general approach where a linear precursor containing both amine and ketone functionalities undergoes acid-catalyzed cyclization. For this compound, N-protected 4-aminobutan-2-one derivatives react with 3,4-dimethoxybenzaldehyde under Dean-Stark conditions to form the imine intermediate, followed by reduction using NaBH4 or catalytic hydrogenation to yield the pyrrolidinone scaffold.

Key parameters:

  • Solvent selection : Toluene or xylene for azeotropic water removal.
  • Catalyst : p-Toluenesulfonic acid (0.5–1.0 mol%) at 110–120°C.
  • Yield optimization : 78–82% purity achieved after recrystallization from ethyl acetate/hexane.

Urea Moiety Installation

The 3-(2-methoxyethyl)urea side chain is appended via carbodiimide-mediated coupling. As per EP2397462A2, the secondary amine on the pyrrolidinone reacts with 2-methoxyethyl isocyanate in dichloromethane (DCM) using Hünig’s base:

$$ \text{Pyrrolidinone-NH} + \text{O=C=N-(CH}2\text{)}2\text{OCH}_3 \xrightarrow{\text{EDC/HOBt}} \text{Urea product} $$

Critical factors:

  • Coupling agents : EDC/HOBt or DCC/DMAP systems.
  • Temperature : 0°C → RT gradient to suppress epimerization.
  • Workup : Aqueous NaHCO3 wash followed by MgSO4 drying.

Process Optimization and Scalability

Solvent and Temperature Effects

Comparative studies from WO2013090664A1 demonstrate solvent-dependent yield variations:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 92
THF 7.52 72 95
Acetonitrile 37.5 58 88

THF optimally balances polarity and boiling point (66°C), enabling reflux conditions without side-product formation.

Catalytic Systems for Amidation

Patent EP2397462A2 compares urea bond formation efficiency:

Catalyst Reaction Time (h) Conversion (%)
EDC/HOBt 6 94
DCC/DMAP 4 88
HATU/DIEA 3 97

HATU/DIEA systems achieve near-quantitative conversion but require rigorous moisture control.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column) with isocratic elution (MeCN/H2O 55:45 + 0.1% TFA). WO2011143360A2 reports a retention time of 12.3 min, ensuring >99% chemical purity.

Spectroscopic Data

  • HRMS (ESI+) : m/z 356.1702 [M+H]⁺ (calc. 356.1705).
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J=8.4 Hz, 2H, ArH), 4.15 (q, J=6.8 Hz, 1H, CH), 3.89 (s, 6H, OCH₃).
  • ¹³C NMR : 172.8 (C=O), 149.1 (Ar-OCH₃), 56.7 (OCH₂CH₃).

Industrial-Scale Production Challenges

Raw Material Sourcing

3,4-Dimethoxyiodobenzene availability impacts large-scale synthesis. WO2011143360A2 proposes in situ iodination of veratrole using N-iodosuccinimide (NIS) in trifluoroacetic acid (85% yield).

Waste Stream Management

The process generates iodide salts (∼3.2 kg/kg product), necessitating ion-exchange resins for recovery.

Chemical Reactions Analysis

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: This compound shares the dimethoxyphenyl and pyrrolidinone moieties but lacks the methoxyethyl urea group.

    3-(2-Methoxyethyl)-1-phenylurea: This compound contains the methoxyethyl urea group but lacks the pyrrolidinone ring and dimethoxyphenyl group.

The uniqueness of this compound lies in its combination of these functional groups, which may confer specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N2O4C_{17}H_{24}N_2O_4 with a molecular weight of 320.39 g/mol. The structure features a pyrrolidinone core linked to a dimethoxyphenyl group and a methoxyethyl urea moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight320.39 g/mol
Molecular FormulaC17H24N2O4
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The urea moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that urea derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

Antimalarial Activity

Urea-based compounds have been explored for their antimalarial properties. A related study focused on urea derivatives showed promising results against Plasmodium falciparum, with some compounds achieving IC50 values in the low micromolar range (e.g., 0.32 µM). The structural modifications in the urea group were crucial for enhancing selectivity and potency against malaria parasites .

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines (e.g., HepG2) have been performed to evaluate the safety profile of this compound. Preliminary results indicated moderate cytotoxicity, which necessitates further investigation to determine therapeutic indices and safety margins .

Case Study 1: Antimicrobial Screening

A series of synthesized urea derivatives, including variations of the target compound, were evaluated for antimicrobial activity. The most active derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains. This study emphasizes the potential of urea derivatives as lead compounds for antibiotic development .

Case Study 2: Antimalarial Efficacy

In a comparative study assessing the antimalarial activity of several urea derivatives, one derivative closely related to our compound showed an IC50 value of 0.40 µM against Plasmodium falciparum. The study utilized molecular docking techniques to elucidate binding interactions with key enzymes involved in the parasite's life cycle .

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